molecular formula C12H13N5O2 B2422208 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide CAS No. 1396880-66-2

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B2422208
CAS No.: 1396880-66-2
M. Wt: 259.269
InChI Key: CQQHGNINMNKEAX-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a cyclopropane carboxamide moiety

Mechanism of Action

Target of Action

Similar compounds have been found to be highly selective forPARP1 over other PARP family members

Mode of Action

It’s known that compounds with similar structures form hydrogen bonds with amino acid residues in their target proteins . This interaction could lead to changes in the protein’s function, but the exact mechanism needs further investigation.

Biochemical Pathways

Compounds with similar structures have been found to exhibit substantial antiviral activity , suggesting that they may interfere with viral replication pathways. More research is needed to identify the exact pathways affected by this compound.

Pharmacokinetics

Similar compounds have been found to have excellent pharmacokinetics in preclinical species . This suggests that the compound could have good bioavailability, but further studies are needed to confirm this.

Result of Action

Similar compounds have been found to have reduced effects on human bone marrow progenitor cells in vitro , suggesting that they may have a targeted effect on specific cell types. More research is needed to understand the exact effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Cyclopropane Carboxamide Moiety: This step involves the reaction of cyclopropanecarboxylic acid with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or other parts of the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)phenyl)cyclopropanecarboxamide
  • N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)cyclopropanecarboxamide

Uniqueness

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may contain different heterocyclic rings, such as imidazole or pyrazole.

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-16-12(19)17(15-14-16)10-6-4-9(5-7-10)13-11(18)8-2-3-8/h4-8H,2-3H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQHGNINMNKEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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